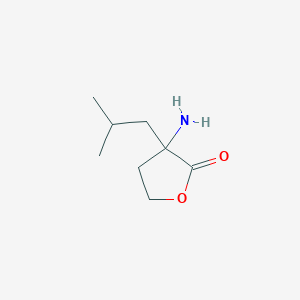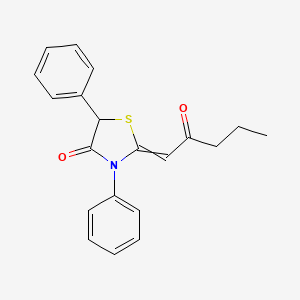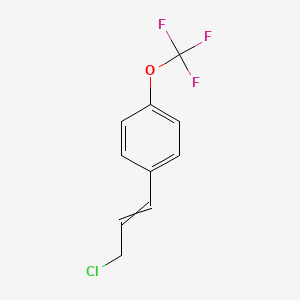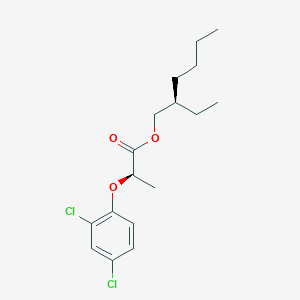![molecular formula C11H7NS4 B12590739 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine CAS No. 649774-42-5](/img/structure/B12590739.png)
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with two 1,3-dithiol-2-ylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the construction of the 1,3-dithiol-2-ylidene ring system followed by its attachment to the pyridine ring. One common method involves the reaction of 1,3-dithiolium salts with pyridine derivatives under controlled conditions. The reaction conditions often include the use of a base such as pyridine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol derivatives.
科学研究应用
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:
Material Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its ability to participate in electron transfer processes. The compound’s unique structure allows it to stabilize radical intermediates, making it useful in redox reactions. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar ylidene structure but differ in the heterocyclic ring system.
1,3-Dithiolanes: Similar in structure but with different electronic properties and reactivity.
Uniqueness
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with two 1,3-dithiol-2-ylidene groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and stability.
属性
CAS 编号 |
649774-42-5 |
|---|---|
分子式 |
C11H7NS4 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C11H7NS4/c1-2-8(6-12-3-1)9-7-15-11(16-9)10-13-4-5-14-10/h1-7H |
InChI 键 |
XKQKDOYBPRIVET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CSC(=C3SC=CS3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)

![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)
![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)



![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)


![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
